Benzodioxole vs. Phenyl at Position 3: Enhanced Antiproliferative Potency in Prostate Cancer Cells (Class-Level Inference)
In a systematic SAR study of sulfide and sulfonyl 1,2,4-oxadiazole derivatives evaluated against DU-145 prostate cancer cells, compounds bearing electron-rich 1,3-benzodioxole substituents at the 3-position of the 1,2,4-oxadiazole ring consistently exhibited antiproliferative IC₅₀ values in the sub-micromolar to low micromolar range (0.5–5.1 μM), whereas direct phenyl-substituted analogs lacking the dioxole oxygen atoms showed substantially reduced activity [1]. This class-level SAR trend indicates that the 1,3-benzodioxole moiety of CAS 1105232-78-7 is a critical determinant of cellular antiproliferative potency that is not recapitulated by simple phenyl substitution [2]. Importantly, the direct phenyl-substituted comparator—5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole (CAS 1105232-51-6)—lacks this benzodioxole pharmacophore and would be expected to exhibit diminished activity based on this established SAR framework.
| Evidence Dimension | Antiproliferative activity against prostate cancer cells (DU-145) |
|---|---|
| Target Compound Data | Specific IC₅₀ for CAS 1105232-78-7 not reported; class-level inference predicts sub-micromolar to low micromolar IC₅₀ based on benzodioxole-containing 1,2,4-oxadiazole SAR [1] |
| Comparator Or Baseline | 5-[(4-Chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole (CAS 1105232-51-6); phenyl-substituted 1,2,4-oxadiazole analogs lacking benzodioxole show reduced activity [1][2] |
| Quantified Difference | Benzodioxole-containing 1,2,4-oxadiazole sulfonyl derivatives: IC₅₀ range 0.5–5.1 μM against DU-145; phenyl analogs expected to be ≥5-fold less potent based on published SAR trends [1] |
| Conditions | MTT assay, DU-145 human prostate cancer cell line; 1,2,4-oxadiazole sulfide and sulfonyl derivative series [1] |
Why This Matters
Researchers procuring 1,2,4-oxadiazole compounds for prostate cancer target validation should prioritize the benzodioxole-substituted CAS 1105232-78-7 over the phenyl-substituted analog CAS 1105232-51-6, as the benzodioxole pharmacophore is consistently associated with enhanced antiproliferative potency in this chemotype [1].
- [1] Neves, P. R.; et al. 1,2,4-Oxadiazoles: A new class of anti-prostate cancer agents. Bioorg. Med. Chem. 2010, 18, 4025–4031. View Source
- [2] Cherkasova, A.; et al. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last decade. Bioorg. Med. Chem. Lett. 2025, 107, 129922. View Source
